molecular formula C13H18N2O3 B13923561 Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate

Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate

Cat. No.: B13923561
M. Wt: 250.29 g/mol
InChI Key: MCSRKCATVHBCCD-UHFFFAOYSA-N
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Description

ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is a complex organic compound that features a hydroxyimino group, a methylaminoethyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.

    Introduction of the Methylaminoethyl Group: This step might involve the alkylation of an amine with an appropriate alkyl halide.

    Formation of the Phenylacetate Moiety: This can be done through esterification reactions involving phenylacetic acid and ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.

    Reduction: Reduction reactions might convert the hydroxyimino group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action for compounds like ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE often involves interaction with specific molecular targets such as enzymes or receptors. The hydroxyimino group might participate in hydrogen bonding or act as a nucleophile, while the phenyl ring could engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    ETHYL2-(HYDROXYIMINO)-2-(2-(2-(DIMETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with a dimethylamino group.

    ETHYL2-(HYDROXYIMINO)-2-(2-(2-(ETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with an ethylamino group.

Uniqueness

ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-hydroxyimino-2-[2-[2-(methylamino)ethyl]phenyl]acetate

InChI

InChI=1S/C13H18N2O3/c1-3-18-13(16)12(15-17)11-7-5-4-6-10(11)8-9-14-2/h4-7,14,17H,3,8-9H2,1-2H3

InChI Key

MCSRKCATVHBCCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)C1=CC=CC=C1CCNC

Origin of Product

United States

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